What is the chemical structure of Dufulin?
What is the chemical structure of Dufulin?
An In-depth Technical Guide to the Core of Dufulin
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental protocols related to Dufulin, a novel antiviral agent for plants. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Chemical Structure of Dufulin
Dufulin, with the IUPAC name N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine, is an α-amino phosphonate (B1237965) derivative.[1][2][3] Its chemical formula is C₁₉H₂₂FN₂O₃PS.[1][4] Dufulin possesses a single chiral center at the carbon atom bonded to the fluorophenyl group, the benzothiazole (B30560) amine group, a hydrogen atom, and the phosphonate group.[2][5] This results in the existence of two enantiomers, (R)-dufulin and (S)-dufulin.[5] Commercially, Dufulin is typically available as a racemic mixture.[5]
Key Structural Features:
-
α-Amino Phosphonate Core: This functional group is crucial for its biological activity.
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Benzothiazole Moiety: A bicyclic aromatic ring system containing nitrogen and sulfur.
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Fluorophenyl Group: A phenyl ring substituted with a fluorine atom.
-
Chiral Center: Leads to stereoisomerism, which can influence biological activity and environmental fate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Dufulin.
| Property | Value | Source |
| CAS Number | 882182-49-2 | [1][3][4] |
| Molecular Formula | C₁₉H₂₂FN₂O₃PS | [1][3][4] |
| Molecular Weight | 408.4 g/mol | [1][3] |
| IUPAC Name | N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | [1][3] |
| SMILES | CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | [1][3] |
| InChI Key | CLASFMUIFVKHQI-UHFFFAOYSA-N | [1][3] |
Mechanism of Action
Dufulin exhibits a dual mechanism of action in protecting plants from viral infections. It primarily acts as an activator of the plant's innate immune system, and it can also directly interact with viral proteins.
Activation of Systemic Acquired Resistance (SAR)
The principal mechanism of Dufulin's antiviral activity is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum defense response in plants.[6][7][8] Dufulin's target protein has been identified as the Harpin binding protein-1 (HrBP1).[6][8][9] The activation of HrBP1 by Dufulin initiates a signaling cascade that leads to the accumulation of salicylic (B10762653) acid (SA).[6][8][9] The SA signaling pathway is a key regulator of SAR and results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial and antiviral properties, thereby conferring broad-spectrum resistance to pathogens.[8]
Direct Interaction with Viral Proteins
In addition to inducing the host's defense response, studies have shown that Dufulin can directly interact with viral proteins. For instance, Dufulin has been found to target the viroplasmic protein P6 of the Southern Rice Black-Streaked Dwarf Virus (SRBSDV), inhibiting its virulence.[10] It has also been shown to bind to the nonstructural protein P9-1 of SRBSDV.[11] This suggests that Dufulin may also interfere with viral replication and assembly processes.
Experimental Protocols
Synthesis of Dufulin
A common method for the synthesis of Dufulin is a one-pot reaction based on the Kabachnik-Fields reaction.[12]
Materials:
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2-amino-4-methylbenzothiazole
-
2-fluorobenzaldehyde
-
Diethyl phosphite (B83602)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
Procedure:
-
A mixture of 2-amino-4-methylbenzothiazole, 2-fluorobenzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed to form the corresponding imine.
-
After the formation of the imine, diethyl phosphite is added to the reaction mixture.
-
The reaction is continued at reflux until completion.
-
The solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield Dufulin.[12]
Identification of Dufulin's Target Protein
The identification of HrBP1 as the target of Dufulin was achieved through a combination of proteomic techniques.[6][8][9]
Methodology:
-
Protein Extraction: Total proteins were extracted from Nicotiana tabacum K326 plants treated with Dufulin and from control plants.[6]
-
Differential In-Gel Electrophoresis (DIGE): Proteins from treated and control samples were labeled with different fluorescent dyes and separated on the same 2D gel to accurately quantify differences in protein expression.[6][9]
-
Two-Dimensional Electrophoresis (2-DE): Preparative 2-DE gels were run to separate larger amounts of protein for identification.[6][9]
-
Mass Spectrometry (MS): Protein spots showing differential expression were excised from the gels, digested, and analyzed by MALDI-TOF/TOF MS to obtain peptide mass fingerprints and fragmentation data.[6][9]
-
Protein Identification: The MS data was used to search protein databases to identify the differentially expressed proteins, leading to the identification of HrBP1 as a potential target.[6]
-
Target Validation: The role of HrBP1 was further validated using techniques like Western Blotting and RT-PCR to confirm the upregulation of HrBP1 and downstream genes in the SA pathway upon Dufulin treatment.[6][9]
Biological Activity
Dufulin is a highly effective antiviral agent against a range of plant viruses.[2][6][7] It has been widely used in China to control viral diseases in crops such as tobacco, rice, and vegetables.[2][6][7]
Quantitative Data on Biological Activity:
| Virus | Host Plant | Efficacy Metric | Value | Source |
| Southern Rice Black-Streaked Dwarf Virus (SRBSDV) | Rice | EC₅₀ (in vivo) | 3.32 mM | [10] |
| Tobacco Mosaic Virus (TMV) | Tobacco | Inhibition Rate | Not specified | [13] |
| Cucumber Mosaic Virus (CMV) | Various | - | Not specified | [2] |
Note: Quantitative data on the efficacy of Dufulin against various plant viruses is often presented in research articles as percentage inhibition or disease severity reduction under specific experimental conditions. The EC₅₀ value for SRBSDV indicates the concentration at which Dufulin inhibits viral duplication by 50% in infected rice leaves.[10]
References
- 1. Dufulin | C19H22FN2O3PS | CID 44409094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Dufulin | 882182-49-2 [smolecule.com]
- 4. achemtek.com [achemtek.com]
- 5. Dufulin [sitem.herts.ac.uk]
- 6. Dufulin activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dufulin Activates HrBP1 to Produce Antiviral Responses in Tobacco | PLOS One [journals.plos.org]
- 9. Dufulin Activates HrBP1 to Produce Antiviral Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interaction research on the antiviral molecule dufulin targeting on southern rice black streaked dwarf virus p9-1 nonstructural protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102391307A - Synthesization method of Dufulin - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
